6-Bromo-2-phenylquinoline-4-carbonyl chloride
Overview
Description
Preparation Methods
The synthesis of 6-Bromo-2-phenylquinoline-4-carbonyl chloride typically involves multi-step organic reactionsThe reaction conditions often require the use of reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to facilitate the formation of the carbonyl chloride group .
In industrial settings, the production methods may involve similar steps but are optimized for larger scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
6-Bromo-2-phenylquinoline-4-carbonyl chloride: undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-2-phenylquinoline-4-carbonyl chloride: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-phenylquinoline-4-carbonyl chloride involves its interaction with various molecular targets. In proteomics research, it binds to specific proteins, allowing researchers to study protein-protein interactions and identify potential drug targets. The compound’s carbonyl chloride group is highly reactive, enabling it to form covalent bonds with nucleophilic sites on proteins and other biomolecules.
Comparison with Similar Compounds
6-Bromo-2-phenylquinoline-4-carbonyl chloride: can be compared with other quinoline derivatives, such as:
2-Phenylquinoline: Lacks the bromine and carbonyl chloride groups, making it less reactive.
6-Bromoquinoline: Contains the bromine atom but lacks the phenyl and carbonyl chloride groups.
4-Carbonylquinoline: Contains the carbonyl group but lacks the bromine and phenyl groups.
The uniqueness of This compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and research applications .
Properties
IUPAC Name |
6-bromo-2-phenylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO/c17-11-6-7-14-12(8-11)13(16(18)20)9-15(19-14)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBCYNXSUCEYQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901250514 | |
Record name | 6-Bromo-2-phenyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901250514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160253-29-1 | |
Record name | 6-Bromo-2-phenyl-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-phenyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901250514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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